molecular formula C22H19N3O3 B253092 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Numéro de catalogue B253092
Poids moléculaire: 373.4 g/mol
Clé InChI: DDQDKIZNFZXBQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor of EGFR tyrosine kinase, which is a key signaling pathway involved in the regulation of cell growth, proliferation, and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the expression of genes involved in cell proliferation and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its high specificity for EGFR tyrosine kinase, which minimizes off-target effects and reduces the risk of toxicity. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has relatively low solubility in water, which can limit its use in certain experimental settings. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Orientations Futures

There are several areas of future research that could be pursued with N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One potential direction is the development of more potent and selective EGFR tyrosine kinase inhibitors based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide could be further studied for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

Méthodes De Synthèse

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction between 3-(1H-benzimidazol-2-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of purification steps to obtain the final product in high purity.

Applications De Recherche Scientifique

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

Propriétés

Nom du produit

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Formule moléculaire

C22H19N3O3

Poids moléculaire

373.4 g/mol

Nom IUPAC

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-19-11-10-15(13-20(19)28-2)22(26)23-16-7-5-6-14(12-16)21-24-17-8-3-4-9-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

Clé InChI

DDQDKIZNFZXBQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

SMILES canonique

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.